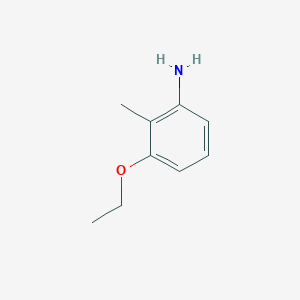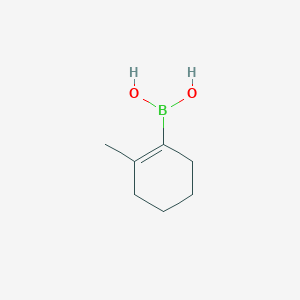
3-Ethoxy-2-methylaniline
描述
3-Ethoxy-2-methylaniline: is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, where the amino group is substituted with an ethoxy group at the third position and a methyl group at the second position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
-
Nitration and Reduction:
Step 1: Nitration of 3-ethoxytoluene to form 3-ethoxy-2-nitrotoluene.
Step 2: Reduction of 3-ethoxy-2-nitrotoluene using a reducing agent such as iron powder in the presence of hydrochloric acid to yield 3-ethoxy-2-methylaniline.
-
Amination:
Step 1: Bromination of 3-ethoxytoluene to form 3-ethoxy-2-bromotoluene.
Step 2: Amination of 3-ethoxy-2-bromotoluene using ammonia or an amine source in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale nitration and reduction processes. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
-
Oxidation:
- 3-Ethoxy-2-methylaniline can undergo oxidation to form corresponding quinone derivatives.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction of this compound can lead to the formation of 3-ethoxy-2-methylcyclohexylamine.
- Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution:
- Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
- Common reagents include halogens (chlorine, bromine) and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonating agents, Lewis acids as catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of novel materials with specific electronic or optical properties.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic applications.
- Utilized in the development of drugs targeting specific molecular pathways.
Industry:
- Applied in the production of dyes, pigments, and polymers.
- Used as a precursor in the manufacture of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-ethoxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the benzene ring influence its electronic properties, affecting its reactivity and binding affinity. The compound can participate in various biochemical pathways, leading to its observed effects.
相似化合物的比较
-
2-Ethoxy-3-methylaniline:
- Similar structure but with different substitution pattern.
- Different reactivity and applications due to positional isomerism.
-
3-Methoxy-2-methylaniline:
- Methoxy group instead of ethoxy group.
- Different electronic properties and reactivity.
-
3-Ethoxy-4-methylaniline:
- Methyl group at the fourth position.
- Different steric and electronic effects.
Uniqueness:
3-Ethoxy-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity, making it suitable for specific applications in organic synthesis and materials science.
属性
IUPAC Name |
3-ethoxy-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTKEOVIVQLVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548035 | |
| Record name | 3-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111185-04-7 | |
| Record name | 3-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B3045572.png)
![Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, methyl ester](/img/structure/B3045578.png)

![N-[2-(3-Methoxyphenyl)ethyl]formamide](/img/structure/B3045581.png)




![N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3045586.png)
![3-Bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3045588.png)


![5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B3045593.png)
![5-mercapto-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3045594.png)
